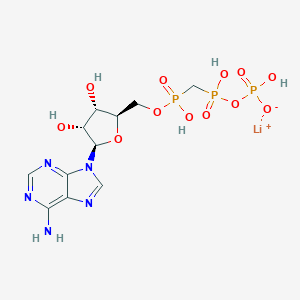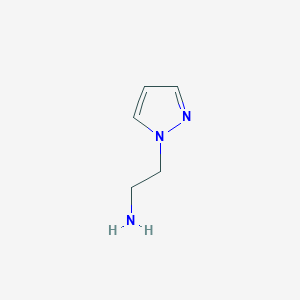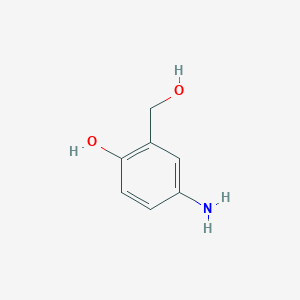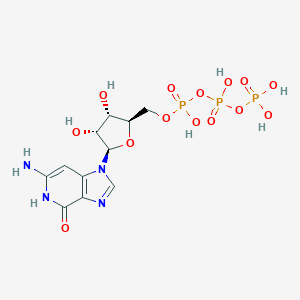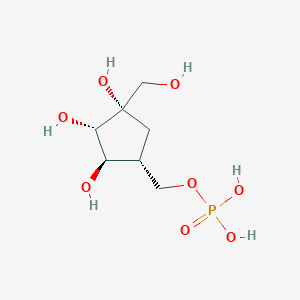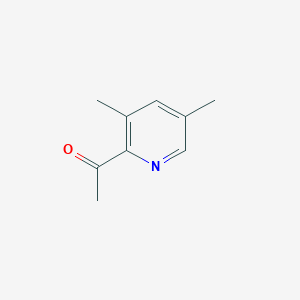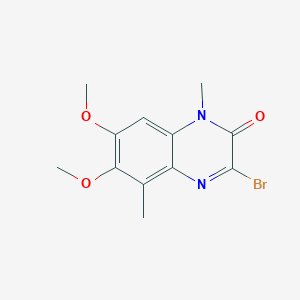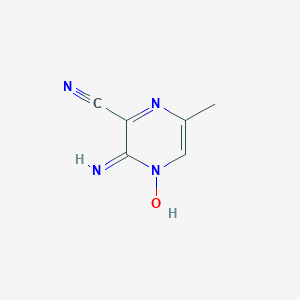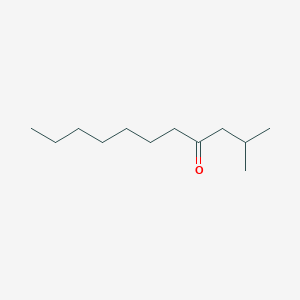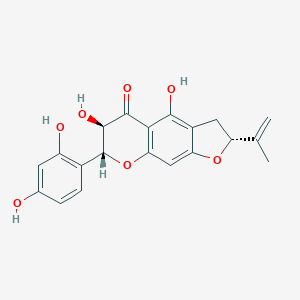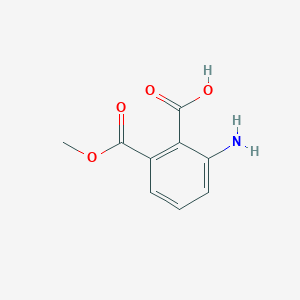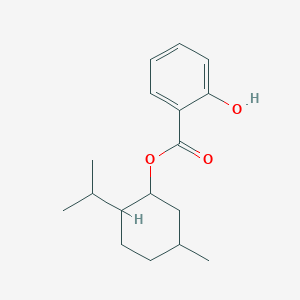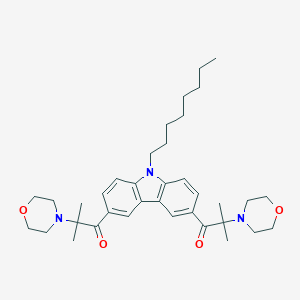
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole
Übersicht
Beschreibung
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole, also known as BMOP-OC9, is a carbazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs):
- Carbazole derivatives, including those structurally similar to 3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole, are used as active materials in OLEDs and phosphorescent light-emitting diodes, showcasing efficiencies of 3.7-4.1 cd/A (Keruckas et al., 2014).
- These materials serve as novel host materials for solution-processed blue phosphorescent OLEDs, offering high triplet energy and high glass-transition temperatures (Jiang et al., 2012).
Antileukemic Activity:
- Some derivatives exhibit antileukemic activity, particularly against P388 lymphocytic leukemia (Anderson et al., 1988).
Fluorescence Imaging:
- Carbazole dicationic salts, related to the carbazole family, can be used for two-photon fluorescence imaging of DNA in living plant turbid tissue, providing deeper observation capabilities and usable fluorescent images at lower incident power (Zhang et al., 2010).
Material Science Applications:
- Carbazole-based materials are used in spectroscopy and photophysics for studying electronic transitions and their effects on the first absorption band (Belletěte et al., 2004).
- They exhibit unique aggregation-induced phosphorescent emission (AIPE) properties, making them potential candidates for light-emitting diodes (LECs) and organic vapor sensing (Shan et al., 2011).
- These compounds have spectroelectrochemical and electrochromic properties useful in switching devices (Aydın & Kaya, 2013).
Solar Cell Applications:
- Carbazole derivatives are used as dye materials in dye-sensitized solar cells (Erden & Görgün, 2021).
Eigenschaften
IUPAC Name |
2-methyl-1-[6-(2-methyl-2-morpholin-4-ylpropanoyl)-9-octylcarbazol-3-yl]-2-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H51N3O4/c1-6-7-8-9-10-11-16-39-31-14-12-27(33(40)35(2,3)37-17-21-42-22-18-37)25-29(31)30-26-28(13-15-32(30)39)34(41)36(4,5)38-19-23-43-24-20-38/h12-15,25-26H,6-11,16-24H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBJXJOKADGNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)C(=O)C(C)(C)N3CCOCC3)C4=C1C=CC(=C4)C(=O)C(C)(C)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H51N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400291 | |
| Record name | 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Bis(2-methyl-2-morpholinopropionyl)-9-octylcarbazole | |
CAS RN |
104005-37-0 | |
| Record name | 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)bis[2-methyl-2-(morpholin-4-yl)propan-1-one] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



